molecular formula C15H22Cl2N2O3S B4834837 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide

Cat. No.: B4834837
M. Wt: 381.3 g/mol
InChI Key: DHIQPTVAWGERCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide is a complex organic compound characterized by the presence of a sulfonyl group, dichlorophenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonyl-methylamino derivative. The final step involves the acylation of this intermediate with N,N-di(propan-2-yl)acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the dichlorophenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl ring may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
  • 2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N,N-di(propan-2-yl)acetamide
  • 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(ethyl)acetamide

Uniqueness

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O3S/c1-10(2)19(11(3)4)15(20)9-18(5)23(21,22)14-8-12(16)6-7-13(14)17/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQPTVAWGERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.